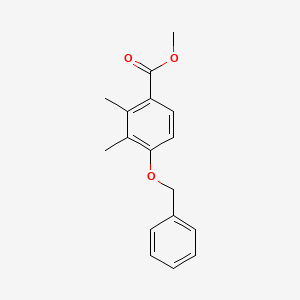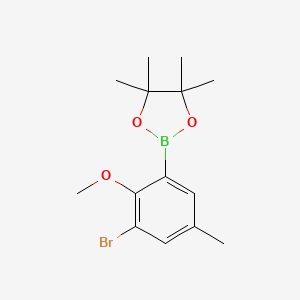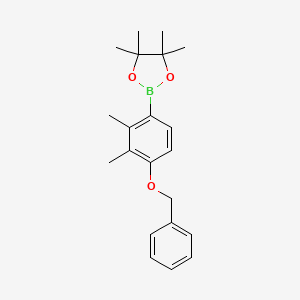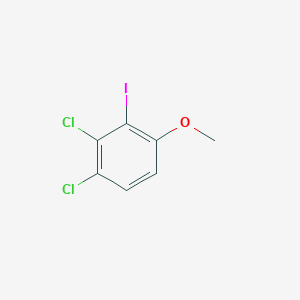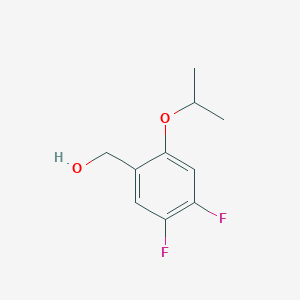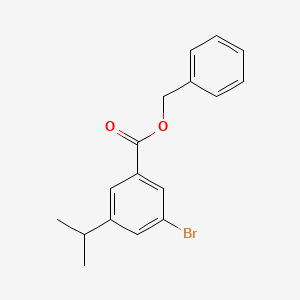
4-(Phenylmethoxy)-1-naphthalenemethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Phenylmethoxy)-1-naphthalenemethanol (4-PMN) is a synthetic compound derived from the naphthalene family of compounds. This compound has been used in scientific research for a variety of purposes, including as a model compound for investigating the biochemical and physiological effects of drugs. 4-PMN has been studied in the laboratory for its potential therapeutic benefits and its ability to interact with several different biological systems.
Wissenschaftliche Forschungsanwendungen
4-(Phenylmethoxy)-1-naphthalenemethanol has been used in a variety of scientific research applications, including as a model compound for studying the biochemical and physiological effects of drugs. It has also been studied for its potential therapeutic benefits and its ability to interact with several different biological systems. In addition, 4-(Phenylmethoxy)-1-naphthalenemethanol has been used to study the pharmacology of the serotonin system and to investigate the effects of drugs on the central nervous system.
Wirkmechanismus
The mechanism of action of 4-(Phenylmethoxy)-1-naphthalenemethanol is not completely understood. However, it is believed that 4-(Phenylmethoxy)-1-naphthalenemethanol is metabolized by cytochrome P450 enzymes, which are involved in the metabolism of many drugs and other compounds. It is also believed that 4-(Phenylmethoxy)-1-naphthalenemethanol may act as an agonist or antagonist of certain receptors, although this has yet to be confirmed.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Phenylmethoxy)-1-naphthalenemethanol have been studied in laboratory models. It has been found to have a number of effects, including the inhibition of the serotonin transporter and the stimulation of serotonin release from neurons. It has also been found to have an inhibitory effect on the reuptake of dopamine and norepinephrine. In addition, 4-(Phenylmethoxy)-1-naphthalenemethanol has been found to have an effect on the regulation of the hypothalamic-pituitary-adrenal axis.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-(Phenylmethoxy)-1-naphthalenemethanol in laboratory experiments has a number of advantages. It is relatively easy to synthesize and is relatively stable in solution. In addition, it has been found to have a number of biochemical and physiological effects, making it a useful tool for studying the effects of drugs on the body. However, there are also some limitations to using 4-(Phenylmethoxy)-1-naphthalenemethanol in laboratory experiments. For example, its effects on the central nervous system are not completely understood, and its effects on the hypothalamic-pituitary-adrenal axis are not yet fully understood.
Zukünftige Richtungen
There are a number of potential future directions for the use of 4-(Phenylmethoxy)-1-naphthalenemethanol in scientific research. These include further studies into its effects on the serotonin system, its effects on the regulation of the hypothalamic-pituitary-adrenal axis, and its potential therapeutic benefits. In addition, further research could be conducted into its potential interactions with other biological systems, such as the immune system and the cardiovascular system. Finally, further studies could be conducted into its potential use as a model compound for investigating the biochemical and physiological effects of drugs.
Synthesemethoden
The synthesis method for 4-(Phenylmethoxy)-1-naphthalenemethanol involves the reaction of 1-naphthol with 4-methoxyphenol in the presence of an acid catalyst. This reaction results in the formation of 4-(Phenylmethoxy)-1-naphthalenemethanol, which is then isolated by means of chromatography. The reaction is relatively simple and can be performed in a laboratory setting.
Eigenschaften
IUPAC Name |
(4-phenylmethoxynaphthalen-1-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O2/c19-12-15-10-11-18(17-9-5-4-8-16(15)17)20-13-14-6-2-1-3-7-14/h1-11,19H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTMHOSDOSUSLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C3=CC=CC=C32)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Phenylmethoxy)-1-naphthalenemethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

